Heptanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2172. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

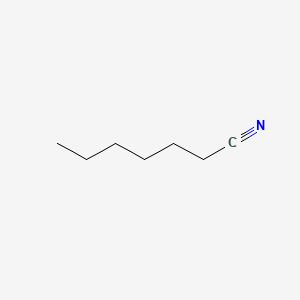

Structure

3D Structure

Propriétés

IUPAC Name |

heptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXRHHPNYTELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021599 | |

| Record name | Heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water (624 mg/L at 25 deg C); [ChemIDplus] Colorless liquid; [MSDSonline] | |

| Record name | Heptanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.72 [mmHg] | |

| Record name | Heptanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-08-3 | |

| Record name | Heptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-1-nitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA4Z3QT98A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptanenitrile from Heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptanenitrile from heptanoic acid, a valuable process for the production of a key intermediate in various chemical and pharmaceutical applications. This document details a reliable two-step synthetic pathway, encompassing the conversion of heptanoic acid to heptanamide, followed by the dehydration of heptanamide to yield the target nitrile. The protocols provided are based on established and reliable methodologies, suitable for laboratory-scale synthesis.

Synthetic Pathway Overview

The conversion of heptanoic acid to this compound is most effectively achieved through a two-step process. The first step involves the amidation of heptanoic acid to form heptanamide. The subsequent step is the dehydration of heptanamide to produce this compound. This pathway is favored due to its efficiency and the commercial availability of the required reagents.

An In-depth Technical Guide to Heptanenitrile: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanenitrile, also known as enanthonitrile or hexyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₇H₁₃N. Its unique chemical structure, featuring a seven-carbon chain and a terminal nitrile group, makes it a valuable intermediate in a variety of organic syntheses. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and standardized methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 629-08-3 | |

| Molecular Formula | C₇H₁₃N | |

| Molecular Weight | 111.18 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Melting Point | -64 °C | |

| Boiling Point | 183 - 187 °C | |

| Density | 0.81 g/mL at 25 °C | |

| Solubility | Slightly soluble in water | |

| Flash Point | 58 °C (136.4 °F) | |

| Refractive Index (n20/D) | 1.413 - 1.415 | |

| Vapor Pressure | 0.72 mmHg at 25 °C |

Synthesis of this compound

One of the most common and reliable methods for the laboratory synthesis of this compound is through the nucleophilic substitution of a 1-haloalkane with a cyanide salt. The following protocol details the synthesis from 1-bromohexane.

Experimental Protocol: Synthesis of this compound from 1-Bromohexane

Materials:

-

1-Bromohexane

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (absolute)

-

Distilling flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of sodium cyanide in ethanol.

-

Addition of Haloalkane: Slowly add 1-bromohexane to the stirred cyanide solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and ethanol.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound from 1-bromohexane.

Purification of this compound

Fractional distillation is the primary method for purifying this compound from unreacted starting materials and byproducts.

Experimental Protocol: Fractional Distillation of this compound

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

-

Heating: Gently heat the distillation flask. The temperature should be raised slowly to allow for the gradual separation of components with different boiling points.

-

Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills over at the boiling point of this compound (183-187 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

-

GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of all components.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound will show characteristic signals for the different proton environments in the hexyl chain. The ¹³C NMR spectrum will show a distinct signal for the nitrile carbon in addition to the signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Analysis: The IR spectrum is recorded. A characteristic sharp absorption band around 2245 cm⁻¹ confirms the presence of the nitrile (C≡N) stretching vibration.

Biological Significance: Metabolic Pathway

Aliphatic nitriles, including this compound, can be metabolized in vivo, primarily in the liver. The main pathway involves the release of cyanide, which is responsible for their toxicity.

Metabolic Pathway of Aliphatic Nitriles

Caption: The metabolic pathway of aliphatic nitriles leading to cyanide formation and detoxification.

This metabolic activation to cyanide underscores the importance of handling this compound and other aliphatic nitriles with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and working in a well-ventilated area, are essential when handling this chemical.

Hazard Statements (GHS):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (GHS):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide provides a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis, purification, and analytical characterization. The provided experimental protocols and safety information are intended to equip researchers and professionals with the necessary knowledge for the safe and effective handling and utilization of this important chemical intermediate in their research and development endeavors.

An In-depth Technical Guide to the Physical Properties of Heptanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of heptanenitrile, specifically its boiling and melting points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. The guide details the experimentally determined values for these properties, outlines the methodologies used for their measurement, and provides a logical workflow for such determinations.

Core Physical Properties of this compound

This compound, also known as enanthonitrile or hexyl cyanide, is a colorless liquid organic compound. Its physical characteristics are crucial for its handling, purification, and use in various chemical syntheses.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and are summarized in the table below. These values are critical for establishing experimental parameters, such as reaction temperatures and purification methods like distillation.

| Physical Property | Value (°C) | Value (K) |

| Boiling Point | 183 - 187 °C[1][2][3][4][5][6] | 456.15 - 460.15 K |

| Melting Point | -64 °C[1][2][3][4][5][6] | 209.15 K |

Experimental Protocols for Physical Property Determination

The accurate determination of boiling and melting points is fundamental in chemical analysis. The following sections detail the standard experimental protocols that can be employed to measure these properties for a substance like this compound.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a solid.[1][3][4][6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Sample of the substance (solidified this compound)

Procedure:

-

Sample Preparation: A small amount of the solidified this compound is introduced into the open end of a capillary tube and packed down to the sealed end.

-

Apparatus Setup: The Thiele tube is filled with heating oil. The capillary tube containing the sample is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube, with the oil level above the sample but below the top of the tube.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution.[6]

-

Observation: The temperature is monitored closely as it rises. The melting point is recorded as a range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[1]

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The capillary method, often carried out in a Thiele tube or a similar heating apparatus, is a micro-method for determining the boiling point of a liquid.[2][7][8][9]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath

-

Liquid sample of this compound

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or other heating bath.

-

Heating: The apparatus is heated, and as the temperature of the liquid rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: As the apparatus cools, the vapor pressure inside the capillary tube will eventually equal the external atmospheric pressure. At this point, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8]

Advanced Method: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.[10][11][12][13]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] When the sample undergoes a phase transition, such as melting or boiling, there is an associated change in heat flow, which is detected by the instrument.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. For boiling point determination, the lid of the pan may have a pinhole to allow for controlled vaporization.[10]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program (heating rate, temperature range) is set.

-

Measurement: The instrument heats the sample and reference pans at a controlled rate. The heat flow to each pan is continuously monitored.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. A sharp endothermic peak also indicates boiling.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical substance like this compound.

Caption: Workflow for Determining Physical Properties of a Chemical Substance.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chemconnections.org [chemconnections.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. tainstruments.com [tainstruments.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. mt.com [mt.com]

Heptanenitrile IUPAC name and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heptanenitrile, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities in the fields of chemistry and drug development.

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by other names such as hexyl cyanide, enanthonitrile, and n-heptanenitrile.[1]

The molecular formula of this compound is C₇H₁₃N.[1] The structure consists of a seven-carbon straight chain with a nitrile (-C≡N) functional group at one end.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value |

| Molecular Weight | 111.18 g/mol [1] |

| Boiling Point | 183-187 °C[2][3][4][5] |

| Melting Point | -64 °C[2][3][4][5][6] |

| Density | 0.81 g/mL at 25 °C[3][4] |

| Solubility in Water | Slightly soluble[2][3] |

| Refractive Index | 1.4150 at 20 °C[4] |

| Appearance | Colorless to slightly yellow liquid |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol details the synthesis of this compound from 1-chlorohexane.

Synthesis of this compound from 1-Chlorohexane

This protocol is adapted from a procedure described by PrepChem.

Materials:

-

1-Chlorohexane (0.5 mole)

-

Dry sodium cyanide (30 g)

-

Dry dimethyl sulfoxide (DMSO) (150 ml)

-

Chloroform or ethyl ether

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

Equipment:

-

Flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix 30 g of dry sodium cyanide with 150 ml of dry dimethyl sulfoxide.

-

Initiation of Reaction: Heat the reaction slurry to 90 °C with stirring. Once the temperature is reached, stop the heating.

-

Addition of Alkyl Halide: Slowly add 0.5 mole of 1-chlorohexane to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature below 160 °C due to the exothermic nature of the reaction.

-

Completion of Reaction: After the addition of 1-chlorohexane is complete, continue stirring the mixture for an additional 10 minutes.

-

Workup:

-

Pour the reaction mixture into water.

-

Extract the aqueous layer several times with chloroform or ethyl ether.

-

Wash the combined organic extracts with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

-

Purification: Distill the dried organic phase to obtain pure this compound. The product is collected at 96-97 °C under a reduced pressure of 50 mmHg. This procedure is reported to yield approximately 91% of the final product.

Safety Precautions:

-

Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation.

-

Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.

-

The reaction is exothermic and should be carefully monitored to control the temperature.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from 1-chlorohexane follows a bimolecular nucleophilic substitution (SN2) mechanism. The workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 629-08-3 [smolecule.com]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 629-08-3 | Benchchem [benchchem.com]

Spectroscopic Profile of Heptanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for heptanenitrile (C₇H₁₃N), a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in its aliphatic chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 | Triplet | 2H | -CH₂-CN (C2) |

| ~ 1.6 | Quintet | 2H | -CH₂-CH₂-CN (C3) |

| ~ 1.4 - 1.2 | Multiplet | 6H | -CH₂-CH₂-CH₂-CH₂-CH₃ (C4, C5, C6) |

| ~ 0.9 | Triplet | 3H | -CH₃ (C7) |

Solvent: CCl₄, Instrument: Varian A-60D or equivalent.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~ 119 | -C≡N (C1) |

| ~ 31 | -CH₂- (C4) |

| ~ 28 | -CH₂- (C5) |

| ~ 25 | -CH₂- (C3) |

| ~ 22 | -CH₂- (C6) |

| ~ 17 | -CH₂-CN (C2) |

| ~ 14 | -CH₃ (C7) |

Solvent: Chloroform-d, Instrument: Varian CFT-20 or equivalent.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2247 | Strong, Sharp | C≡N stretch |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1480 - 1440 | Medium | C-H bend (-CH₂-) |

| 1385 - 1370 | Medium | C-H bend (-CH₃) |

Sample Preparation: Neat liquid film.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 111 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M-CH₃]⁺ |

| 82 | Moderate | [M-C₂H₅]⁺ |

| 68 | Moderate | [M-C₃H₇]⁺ |

| 54 | High | [M-C₄H₉]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CCl₄ or CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the resulting spectrum.

-

For ¹H NMR, acquire the spectrum using an appropriate number of scans (typically 8-16 for a sample of this concentration).

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Ensure the surfaces of two clean, dry salt plates (e.g., NaCl or KBr) are free of any residue.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high-vacuum environment.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions.

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

References

An In-depth Technical Guide to the Solubility of Heptanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of heptanenitrile in water and other common solvents. The document details quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents visual diagrams to illustrate key experimental workflows and the chemical principles governing solubility.

Quantitative Solubility Data

This compound, a colorless liquid, exhibits limited solubility in water while being soluble in various organic solvents. The quantitative data available for its solubility is summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility Value | Temperature (°C) | Comments | Reference |

| Water | 624 mg/L | 25 | Insoluble | [1] |

| Water | 623.5 mg/L | 25 | Estimated value | [2] |

| Water | Slightly soluble | Not Specified | Qualitative observation | [3][4] |

| Alcohol | Soluble | Not Specified | Qualitative observation | [2] |

Principles of Nitrile Solubility

The solubility of aliphatic nitriles like this compound is governed by the interplay of their molecular structure and the properties of the solvent.

-

Polarity: Nitriles are polar molecules due to the large dipole moment of the carbon-nitrogen triple bond.[5] This polarity allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows them to form hydrogen bonds with protic solvents like water.[5]

-

Chain Length: The solubility of nitriles in water decreases as the length of the alkyl chain increases.[5] The long, nonpolar heptyl group of this compound disrupts the hydrogen bonding network of water, making it only slightly soluble despite the polar nitrile group. This is consistent with the observed trend where ethanenitrile is miscible with water, while the solubility of propanenitrile and butanenitrile is significantly lower.[5]

The following diagram illustrates the key factors that influence the solubility of nitriles.

Caption: Factors influencing the solubility of nitriles.

Experimental Protocols for Solubility Determination

The determination of a substance's solubility is a fundamental experimental procedure in chemistry. The methods can range from simple qualitative assessments to rigorous quantitative measurements.

Qualitative Miscibility Test

This method is used for a rapid assessment of miscibility in various organic solvents.

Methodology:

-

Preparation: Add 1 mL of the solvent to a clean, dry test tube.

-

Addition of Solute: Add 1 mL of this compound to the same test tube.

-

Mixing: Stopper the test tube and shake vigorously for 1 minute.

-

Observation: Allow the mixture to stand and observe. If the mixture is a single clear phase with no visible separation, the substances are miscible. If two distinct layers form, they are immiscible.

Quantitative Water Solubility Determination (Shake-Flask Method)

The Shake-Flask Method is a widely recognized experimental procedure for determining the water solubility of a substance and is detailed in OECD Guideline 105.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures that the water is saturated with the solute.

-

Phase Separation: The mixture is allowed to stand to allow for the separation of undissolved this compound from the aqueous solution. Centrifugation may be used to facilitate this separation.

-

Sampling: A sample of the clear, saturated aqueous phase is carefully withdrawn.

-

Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated and typically expressed in mg/L or g/100mL.

The workflow for the Shake-Flask Method is depicted in the diagram below.

Caption: Experimental workflow for the Shake-Flask Method.

References

An In-depth Technical Guide on the Thermodynamic Properties of n-Heptanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-Heptanenitrile (C₇H₁₃N). The information is compiled from experimental data and established estimation methods, offering a valuable resource for scientific research and development.

Core Thermodynamic Properties

The thermodynamic properties of n-Heptanenitrile are crucial for understanding its behavior in chemical reactions, purification processes, and formulation development. This section presents key experimental and estimated data in a structured format.

Quantitative Data Summary

| Property | Value | Units | Phase | Source |

| Molar Mass | 111.18 | g/mol | - | [5] |

| Boiling Point | 183 | °C | Liquid | [6] |

| Melting Point | -64 | °C | Solid | [6] |

| Standard Enthalpy of Formation (ΔHf°) | -82.8 ± 0.8 | kJ/mol | Liquid | [7] |

| Standard Enthalpy of Formation (ΔHf°) | -31.0 ± 1.0 | kJ/mol | Gas | [7] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value Not Available | kJ/mol | Gas | Joback Method |

| Standard Molar Entropy (S°) | Value Not Available | J/(mol·K) | Gas | Joback Method |

| Heat Capacity (Cp)* | Value Not Available | J/(mol·K) | Gas | Joback Method |

| Vapor Pressure | 0.72 | mmHg | Liquid | [5] |

Note: Specific values for Gibbs Free Energy of Formation, Standard Molar Entropy, and Heat Capacity for n-Heptanenitrile were not found in the searched literature. The Joback method is a reliable estimation technique for these properties when experimental data is unavailable.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of thermodynamic properties. The following sections outline the standard procedures for measuring key parameters.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of n-Heptanenitrile can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity n-Heptanenitrile (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with its end in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a container of a known volume of water. The entire assembly is housed in an insulating jacket to ensure adiabatic conditions. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion of the n-Heptanenitrile releases heat, causing a rise in the temperature of the water.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Vapor Pressure Determination by Ebulliometry

Ebulliometry is a precise method for determining the vapor pressure of a liquid by measuring its boiling point at various controlled pressures.

Methodology:

-

Apparatus: A differential ebulliometer is employed, which consists of a boiler, a Cottrell pump (to ensure equilibrium between the liquid and vapor phases), a thermometer well, and a condenser. The system is connected to a pressure control and measurement system.

-

Sample Introduction: A sample of pure n-Heptanenitrile is introduced into the boiler.

-

Pressure Control: The pressure within the ebulliometer is set to a desired value using a vacuum pump and a manostat.

-

Heating and Equilibrium: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is the true equilibrium boiling point at the set pressure.

-

Temperature Measurement: The boiling temperature is measured using a calibrated platinum resistance thermometer.

-

Data Collection: The boiling temperatures are measured over a range of pressures.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat capacity of a substance.

Methodology:

-

Instrumentation: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature, is used.

-

Sample Preparation: A small, accurately weighed sample of n-Heptanenitrile is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). The heat capacity is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Measurement Procedure (Three-Step Method):

-

Baseline: An initial scan is performed with empty sample and reference pans to obtain a baseline heat flow.

-

Standard: A scan is run with the sapphire standard in the sample pan.

-

Sample: A final scan is performed with the n-Heptanenitrile sample.

-

-

Thermal Program: Each scan involves heating the sample, standard, or empty pan at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

Calculation: The heat capacity of the n-Heptanenitrile is calculated by comparing the heat flow signals from the three scans at a given temperature, using the known heat capacity of the sapphire standard.

Visualizations

The following diagrams illustrate the experimental workflows for determining the thermodynamic properties of n-Heptanenitrile.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 4. Group-contribution method - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. Heptanonitrile [webbook.nist.gov]

A Technical Guide to the Discovery and Historical Synthesis of Nitriles

This whitepaper provides a comprehensive overview of the discovery and historical development of synthetic methodologies for nitriles. Tailored for researchers, scientists, and professionals in drug development, this guide details the seminal discoveries, key chemical transformations, and the evolution of synthetic protocols, supported by quantitative data and procedural diagrams.

Early Discoveries and the Dawn of Nitrile Chemistry

The history of nitriles begins with the synthesis of its simplest inorganic member. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide.[1][2][3][4] This was followed by Joseph Louis Gay-Lussac's preparation of the pure, volatile acid in 1811.[1][3][4][5]

The first foray into organic nitriles occurred in 1832, when Friedrich Wöhler and Justus von Liebig prepared benzonitrile from the reaction of benzoyl cyanide.[1][4][5] However, the yield was minimal, precluding detailed characterization.[1][3] Shortly after, in 1834, Théophile-Jules Pelouze synthesized propionitrile, which he proposed was an ether of propionic alcohol and hydrocyanic acid.[1][5]

A significant breakthrough came in 1844 when Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for thorough chemical investigation by heating ammonium benzoate.[1][3] By comparing his results to the known synthesis of hydrogen cyanide from heating ammonium formate, Fehling correctly deduced the structure and coined the term "nitrile" for this class of compounds.[1]

Foundational Synthetic Methodologies

The latter half of the 19th century saw the development of several fundamental methods for nitrile synthesis, many of which remain staples in organic chemistry today.

Named after Adolph Wilhelm Hermann Kolbe, this method involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[6][7][8][9] It is a direct and versatile method for preparing alkyl nitriles.[10] The reaction is an S(_N)2 process, where the cyanide ion acts as the nucleophile.[10][11]

Experimental Protocol: Synthesis of Butanenitrile from 1-Bromopropane

-

Setup: A round-bottom flask is fitted with a reflux condenser.[12]

-

Reagents: 1-bromopropane is added to a solution of sodium cyanide in ethanol.[12] The use of a polar aprotic solvent like DMSO can improve yields, especially for sterically hindered halides.[6][11]

-

Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by techniques such as TLC or GC.[12]

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent is removed. The resulting crude butanenitrile is purified by distillation.

Table 1: Representative Data for Kolbe Nitrile Synthesis

| Alkyl Halide | Cyanide Salt | Solvent | Temperature | Yield (%) |

| 1-Bromopropane | NaCN | Ethanol | Reflux | ~70-80 |

| Benzyl Chloride | KCN | DMSO | 60 °C | >90 |

| 1-Iodobutane | NaCN | Acetone | Reflux | ~85 |

Note: Yields are approximate and can vary based on specific conditions and scale.

A significant side reaction is the formation of isonitriles (R-NC), as the cyanide ion is an ambident nucleophile.[6][9][10] The choice of solvent and metal cation can influence the nitrile-to-isonitrile ratio; alkali metal cyanides in polar aprotic solvents favor nitrile formation.[6][10]

The conversion of primary amides to nitriles via dehydration is another classical and widely used method.[3][5][13] This reaction typically employs strong dehydrating agents.

Experimental Protocol: Synthesis of Benzonitrile from Benzamide

-

Setup: A distillation apparatus is assembled.

-

Reagents: Solid benzamide is thoroughly mixed with a dehydrating agent, such as phosphorus(V) oxide (P(4)O({10})), in the distillation flask.[12] Other reagents like thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) can also be used.[13][14]

-

Reaction: The mixture is gently heated. The water produced is consumed by the dehydrating agent, and the nitrile product distills over.[12]

-

Purification: The collected distillate is purified, typically by redistillation, to yield pure benzonitrile.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Notes |

| P(4)O({10}) | Neat, heat | Effective but requires solid handling |

| SOCl(_2) | Reflux in inert solvent | Reagent is corrosive |

| POCl(_3) | Reflux in pyridine | Good for sensitive substrates |

| Triflic Anhydride | Et(_3)N, 0 °C to RT | Mild conditions, high yields[15] |

For the synthesis of aryl nitriles, the Sandmeyer reaction is a cornerstone methodology. Discovered by Traugott Sandmeyer in 1884, the reaction originally produced aryl halides.[16][17] Sandmeyer was attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide but instead isolated chlorobenzene.[18][16][19] The method was soon adapted for cyanation, providing a route to convert aryl amines into aryl nitriles via an intermediate aryl diazonium salt.[18][17]

The reaction proceeds via a radical-nucleophilic aromatic substitution (S(RN)Ar) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]

Experimental Protocol: Synthesis of Benzonitrile from Aniline

-

Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the benzenediazonium chloride solution.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.

-

Reaction: Nitrogen gas evolves, and the reaction is typically stirred at room temperature or with gentle heating to ensure completion.

-

Work-up: The mixture is often steam-distilled to isolate the crude benzonitrile. The distillate is then extracted with an organic solvent.

-

Purification: The extracted product is washed, dried, and purified by vacuum distillation.

Table 3: Quantitative Data for Sandmeyer Cyanation

| Aryl Amine | Reaction Temperature (°C) | Yield (%) |

| Aniline | 20-30 | 65-75 |

| p-Toluidine | 20-30 | 70-80 |

| o-Chloroaniline | 25-40 | ~70 |

Note: Yields are for the two-step process and can vary.

The Rosenmund–von Braun reaction provides a direct method to synthesize aryl nitriles from aryl halides using copper(I) cyanide.[20][21] The reaction was first reported by Karl Wilhelm Rosenmund and his student Erich Struck in 1914.[20] They observed that an aryl halide reacted with an alcohol-water solution of potassium cyanide with catalytic CuCN at 200 °C to yield the corresponding carboxylic acid, speculating that the nitrile was the intermediate.[20] The synthesis was later improved by Julius von Braun and Alfred Pongratz, who used higher temperatures without a solvent.[20]

Experimental Protocol: Synthesis of 2-Naphthonitrile from 2-Bromonaphthalene

-

Setup: A flask suitable for high-temperature reactions is equipped with a mechanical stirrer and a condenser.

-

Reagents: 2-Bromonaphthalene and copper(I) cyanide are combined, often in a high-boiling polar solvent like DMF, pyridine, or N-methyl-2-pyrrolidone (NMP).

-

Reaction: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.[22]

-

Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent (e.g., toluene).

-

Purification: The organic extracts are washed, dried, and the solvent is removed. The crude product is purified by crystallization or distillation.

Table 4: Comparison of Historical Nitrile Synthesis Methods

| Method | Substrate | Reagent | Key Advantage | Key Disadvantage |

| Kolbe | Alkyl Halide | MCN | Good for aliphatic nitriles | Isonitrile formation; toxicity of MCN[7] |

| Amide Dehydration | Primary Amide | P(4)O({10}), SOCl(_2) | Readily available starting materials | Requires harsh dehydrating agents |

| Sandmeyer | Aryl Amine | NaNO(_2)/HCl, CuCN | Accesses nitriles from amines | Diazonium salts can be unstable[16] |

| Rosenmund-von Braun | Aryl Halide | CuCN | Direct conversion of aryl halides | High temperatures; stoichiometric copper[22] |

Conclusion

From the initial isolation of hydrogen cyanide to the development of robust synthetic routes like the Kolbe, Sandmeyer, and Rosenmund-von Braun reactions, the history of nitrile synthesis is a story of fundamental advancements in organic chemistry. These historical methods laid the groundwork for modern synthetic strategies and continue to be relevant in both academic research and industrial applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals.[5][23] Understanding the origins and experimental nuances of these foundational reactions provides valuable context for contemporary chemical synthesis and drug development.

References

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. aureliaglovescanada.com [aureliaglovescanada.com]

- 3. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 4. Nitrile [chemeurope.com]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 7. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]

- 8. Hermann Kolbe - Wikipedia [en.wikipedia.org]

- 9. About: Kolbe nitrile synthesis [dbpedia.org]

- 10. Kolbe_nitrile_synthesis [chemeurope.com]

- 11. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 16. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Heptanenitrile: A Versatile High-Boiling Aprotic Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a linear aliphatic nitrile with a seven-carbon chain, is emerging as a valuable polar aprotic solvent for a range of organic reactions. Its high boiling point, moderate polarity, and ability to dissolve a variety of organic compounds make it an attractive alternative to more common solvents, particularly in reactions requiring elevated temperatures. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| Boiling Point | 183-187 °C | [1][2] |

| Melting Point | -64 °C | [2] |

| Density | 0.81 g/mL | [2] |

| Refractive Index | 1.4150 | [2] |

| Flash Point | 58 °C | [3] |

| Solubility in Water | 624 mg/L at 25 °C (Insoluble) | [1] |

| Appearance | Colorless to slightly yellow liquid | [3] |

This compound's high boiling point makes it suitable for reactions that require significant thermal energy.[4][5] Its polar aprotic nature, arising from the electron-withdrawing cyano group, allows it to dissolve a range of polar and nonpolar organic molecules.[6] Unlike protic solvents, it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions involving strong nucleophiles.

Applications in Organic Synthesis

While specific documented applications of this compound as a solvent are still emerging, its properties suggest its utility in several classes of organic reactions.

Nucleophilic Substitution Reactions

Polar aprotic solvents like nitriles are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion "naked" and more reactive. This compound, with its higher boiling point, can be particularly useful for substitutions requiring higher temperatures to proceed at a reasonable rate, for instance, with less reactive alkyl halides.

General Application Note: this compound can serve as a solvent for the synthesis of various functional groups via nucleophilic substitution. For example, the reaction of alkyl halides with cyanide salts to form longer-chain nitriles, or with other nucleophiles like azides, thiolates, and carboxylates. The elevated temperatures achievable with this compound can help to drive these reactions to completion, especially with sterically hindered substrates or poor leaving groups.

Synthesis of Heterocycles: Modified Friedländer Annulation

A specific application of this compound is in the synthesis of quinoline derivatives, an important class of N-heterocycles found in many biologically active compounds.[7] In a modified Friedländer synthesis, this compound can act as both a reactant and the reaction medium.

Experimental Protocol: Synthesis of Bromo-substituted 2-Amino-3-pentylquinolines [8]

This protocol describes the condensation of a 2-aminobromobenzaldehyde with this compound to form a substituted quinoline.

Materials:

-

2-Aminobromobenzaldehyde derivative

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF) (optional, as a co-solvent)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, nitrogen inlet)

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-aminobromobenzaldehyde (1.0 eq).

-

Add this compound (which acts as both reactant and solvent). The volume should be sufficient to ensure effective stirring of the reaction mixture.

-

While stirring, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a temperature of 80-120 °C. The optimal temperature may vary depending on the specific substrate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-pentylquinoline derivative.

Expected Yield: Yields for this type of reaction are typically in the moderate to good range (50-80%), depending on the specific substrates and reaction conditions.

References

- 1. This compound | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Patent Considerations for Novel Organic Synthesis: | Volpe Koenig [vklaw.com]

- 4. This compound | 629-08-3 | Benchchem [benchchem.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. WO2016193866A1 - Solvent compositions for use as heptane replacements - Google Patents [patents.google.com]

- 7. WO2014138168A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of Primary Amines via Reduction of Heptanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to key intermediates in the pharmaceutical and fine chemical industries. Heptanenitrile, a seven-carbon aliphatic nitrile, can be efficiently reduced to its corresponding primary amine, heptylamine, through various synthetic methodologies. This document provides detailed application notes, experimental protocols, and a comparative analysis of common reduction methods for this transformation.

Introduction

The conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is a critical process for introducing a primary amine functionality into a molecule. Primary amines are versatile building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of reduction method for this compound to heptylamine depends on several factors, including the desired yield, selectivity, scalability, and tolerance of other functional groups within the substrate. This document will focus on two primary, industrially relevant methods: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).

Comparative Performance of Reduction Methods

The selection of an appropriate method for the reduction of this compound is crucial for achieving optimal results. The following table summarizes quantitative data for the primary methods discussed in this document, offering a side-by-side comparison to inform experimental design.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenation | Raney® Nickel | Ethanol, Methanol | 80 - 100 | 800 - 1500 | 2 - 4 | >90 | [1] |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux | Atmospheric | 4 - 6 | ~70-85 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes a common method for the catalytic hydrogenation of this compound to heptylamine using a Raney® Nickel catalyst. This method is often preferred for its high yield and the use of a heterogeneous catalyst that can be removed by filtration.[1]

Materials:

-

This compound

-

Raney® Nickel (activated catalyst, stored under water or ethanol)

-

Ethanol or Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the commercial Raney® Nickel (typically a 50% slurry in water) with anhydrous ethanol or methanol to remove water. The catalyst is pyrophoric when dry and should be handled with extreme caution.

-

Reaction Setup: In a suitable high-pressure autoclave, add this compound and anhydrous ethanol or methanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

-

Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight relative to the this compound.

-

Hydrogenation: Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 800-1500 psi).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing the catalyst should be kept wet with solvent at all times to prevent ignition upon exposure to air. The filtered catalyst should be quenched carefully with a large volume of water.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude heptylamine.

-

Purification: The crude product can be further purified by distillation under reduced pressure to obtain pure heptylamine.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound to heptylamine using the powerful reducing agent lithium aluminum hydride (LiAlH₄). This method is highly effective but requires careful handling of the pyrophoric and water-reactive reagent.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere. A slight excess of LiAlH₄ (e.g., 1.2-1.5 equivalents per mole of nitrile) is typically used.

-

Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling with an ice bath.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature or under reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄ and the aluminum complexes. This is a highly exothermic process that generates hydrogen gas and should be performed with extreme care in a well-ventilated fume hood. A common and safer workup procedure (Fieser workup) involves the sequential addition of X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ in grams. This procedure typically results in a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Extraction: Combine the filtrate and the washings. The product can be extracted into an aqueous acidic solution (e.g., 1 M HCl). The aqueous layer is then washed with diethyl ether to remove any non-basic impurities.

-

Basification and Final Extraction: The acidic aqueous layer is then made strongly basic with NaOH pellets or a concentrated solution, and the liberated heptylamine is extracted with diethyl ether.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude heptylamine.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Visualizations

Experimental Workflow: Reduction of this compound

The following diagram illustrates the general workflow for the synthesis of heptylamine from this compound, highlighting the key steps in both the catalytic hydrogenation and chemical reduction pathways.

Caption: General workflow for heptylamine synthesis.

Reaction Mechanism: LiAlH₄ Reduction of a Nitrile

The following diagram illustrates the simplified signaling pathway (reaction mechanism) for the reduction of a nitrile to a primary amine using lithium aluminum hydride.

Caption: LiAlH₄ reduction of a nitrile mechanism.

Conclusion

The reduction of this compound to heptylamine is a robust and versatile transformation that can be achieved through several methods. Catalytic hydrogenation with Raney® Nickel offers high yields and the convenience of a heterogeneous catalyst, making it suitable for larger-scale synthesis. Chemical reduction with LiAlH₄ is also highly effective and can be performed with standard laboratory equipment, though it requires more stringent handling precautions. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The provided protocols offer detailed guidance for researchers to successfully perform this important synthetic transformation.

References

Application of Heptanenitrile in Pharmaceutical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a versatile C7 building block, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its linear seven-carbon chain and reactive nitrile group allow for its incorporation into complex molecular architectures, particularly in the development of immunosuppressive agents and nitrogen-containing heterocyclic compounds with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, focusing on the synthesis of (±)-15-Deoxyspergualin and substituted pyrazines.

Synthesis of (±)-15-Deoxyspergualin: An Immunosuppressive Agent

(±)-15-Deoxyspergualin is a potent immunosuppressive agent used in the treatment of acute allograft rejection.[1][2] Its synthesis can be efficiently achieved using a derivative of this compound, specifically 7-bromothis compound, as a key starting material for the construction of the 7-guanidinoheptanoic acid moiety.[1]

Signaling Pathway of 15-Deoxyspergualin

15-Deoxyspergualin exerts its immunosuppressive effects by targeting the heat shock protein 70 (Hsp70) family, specifically Hsc70.[2] This interaction is thought to interfere with the proper folding and function of proteins involved in immune signaling pathways. The downstream effects include the inhibition of T-cell proliferation and the reduction of pro-inflammatory cytokine production, such as interferon-gamma (IFN-γ), ultimately dampening the immune response.[3]

References

Application Notes and Protocols: Heptanenitrile as a Precursor for Ketone Synthesis using Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction